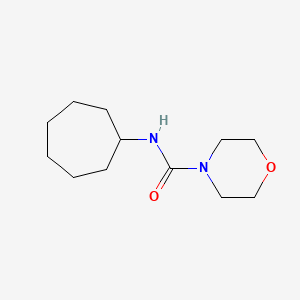![molecular formula C18H23N7O2 B5533456 3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(3-methylisoxazol-5-yl)acetyl]piperidine](/img/structure/B5533456.png)
3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(3-methylisoxazol-5-yl)acetyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals that have been studied for their biological activities and chemical properties. While specific information directly addressing this compound is scarce, research on related compounds provides insights into potential methods of synthesis, structural analysis, and chemical behavior.
Synthesis Analysis
Synthesis of compounds related to the one typically involves multi-step reactions that include cyclo condensation, Mannich reactions, and substitutions. For instance, similar piperazine derivatives have been synthesized through cyclo condensation of diacetyl, aromatic aldehyde, and other reactants using specific catalysts in ethanol (Rajkumar et al., 2014).
Molecular Structure Analysis
Structural characterization of similar compounds is commonly achieved using spectroscopic methods like IR, NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and functional groups present in the compound. For example, imidazoline derivatives have been analyzed for their structure-activity relationships, showing how different substitutions affect their biological activities and binding affinities (Le Bihan et al., 1999).
Chemical Reactions and Properties
The chemical behavior of compounds within this class can include interactions with various biological targets, depending on their structure. For instance, some derivatives have been evaluated for their antibacterial activities and mechanisms of action, demonstrating how structural variations influence their effectiveness against specific bacterial strains (Shin et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability under various conditions are crucial for understanding how these compounds behave in different environments. While specific data on "3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(3-methylisoxazol-5-yl)acetyl]piperidine" were not found, related research suggests that modifications to the molecular structure can significantly affect these properties, impacting their potential applications and handling (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, potential for forming derivatives, and interactions with biological molecules, are integral to understanding the compound's utility. For example, modifications to the piperidine ring have been shown to influence the activity of related compounds significantly, affecting their potential as therapeutic agents (Ishikawa et al., 2010).
Propriétés
IUPAC Name |
1-[3-[5-(imidazol-1-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-(3-methyl-1,2-oxazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2/c1-13-8-15(27-22-13)9-17(26)25-6-3-4-14(10-25)18-21-20-16(23(18)2)11-24-7-5-19-12-24/h5,7-8,12,14H,3-4,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCGYZACVKEMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)N2CCCC(C2)C3=NN=C(N3C)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(3-methylisoxazol-5-yl)acetyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B5533376.png)
![methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate](/img/structure/B5533380.png)
![N-{3-[2-methyl-4-(4-methylphenyl)-5-oxo-1-piperazinyl]-3-oxopropyl}acetamide](/img/structure/B5533385.png)
![4-(3-methylpyridin-4-yl)-N-(pyridin-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5533387.png)
![2-bromo-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B5533398.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5533402.png)
![4-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidine](/img/structure/B5533406.png)

![(3S*,4R*)-4-isopropyl-1-[(2'-methoxy-4-biphenylyl)carbonyl]-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5533417.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5533424.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5533430.png)
![2-methyl-4-(4-{[3-(3-pyridinyloxy)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5533449.png)

